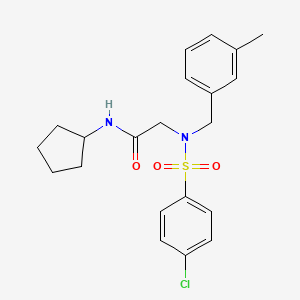
2-(4-chloro-N-(3-methylbenzyl)phenylsulfonamido)-N-cyclopentylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-N-(3-methylbenzyl)phenylsulfonamido)-N-cyclopentylacetamide, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This receptor is a G protein-coupled receptor that is expressed on the surface of many cell types, including immune cells. CPI-444 has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
作用机制
2-(4-chloro-N-(3-methylbenzyl)phenylsulfonamido)-N-cyclopentylacetamide works by blocking the adenosine A2A receptor, which is involved in regulating immune cell function. By blocking this receptor, 2-(4-chloro-N-(3-methylbenzyl)phenylsulfonamido)-N-cyclopentylacetamide can enhance the anti-tumor immune response, leading to tumor regression.
Biochemical and Physiological Effects:
2-(4-chloro-N-(3-methylbenzyl)phenylsulfonamido)-N-cyclopentylacetamide has been shown to have a range of biochemical and physiological effects, including the modulation of cytokine production, the activation of immune cells, and the inhibition of tumor growth. In addition, 2-(4-chloro-N-(3-methylbenzyl)phenylsulfonamido)-N-cyclopentylacetamide has been shown to have a favorable safety profile in preclinical studies.
实验室实验的优点和局限性
One of the main advantages of 2-(4-chloro-N-(3-methylbenzyl)phenylsulfonamido)-N-cyclopentylacetamide is its specificity for the adenosine A2A receptor, which makes it a useful tool for investigating the role of this receptor in immune cell function and tumor growth. However, one limitation of 2-(4-chloro-N-(3-methylbenzyl)phenylsulfonamido)-N-cyclopentylacetamide is that it has only been tested in preclinical models, and further research is needed to determine its efficacy and safety in humans.
未来方向
There are several potential future directions for research on 2-(4-chloro-N-(3-methylbenzyl)phenylsulfonamido)-N-cyclopentylacetamide. One area of interest is the development of combination therapies that combine 2-(4-chloro-N-(3-methylbenzyl)phenylsulfonamido)-N-cyclopentylacetamide with other anti-cancer agents, such as checkpoint inhibitors or chemotherapy drugs. Another area of interest is the investigation of 2-(4-chloro-N-(3-methylbenzyl)phenylsulfonamido)-N-cyclopentylacetamide in other disease settings, such as autoimmune disorders or infectious diseases. Finally, further research is needed to determine the optimal dosing and administration schedule for 2-(4-chloro-N-(3-methylbenzyl)phenylsulfonamido)-N-cyclopentylacetamide in humans.
合成方法
2-(4-chloro-N-(3-methylbenzyl)phenylsulfonamido)-N-cyclopentylacetamide can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The synthesis method has been described in detail in several scientific publications.
科学研究应用
2-(4-chloro-N-(3-methylbenzyl)phenylsulfonamido)-N-cyclopentylacetamide has been the subject of numerous scientific studies, which have investigated its potential as a therapeutic agent in the treatment of cancer. In preclinical studies, 2-(4-chloro-N-(3-methylbenzyl)phenylsulfonamido)-N-cyclopentylacetamide has been shown to have anti-tumor activity in a variety of different cancer types, including melanoma, non-small cell lung cancer, and renal cell carcinoma.
属性
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3S/c1-16-5-4-6-17(13-16)14-24(15-21(25)23-19-7-2-3-8-19)28(26,27)20-11-9-18(22)10-12-20/h4-6,9-13,19H,2-3,7-8,14-15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQDLHXLKKFHOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(CC(=O)NC2CCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

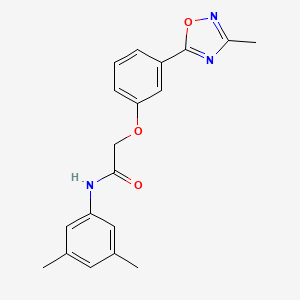
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7688593.png)
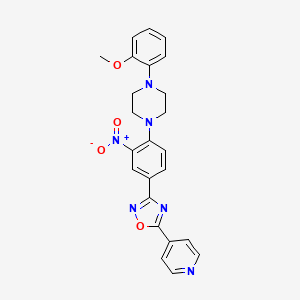
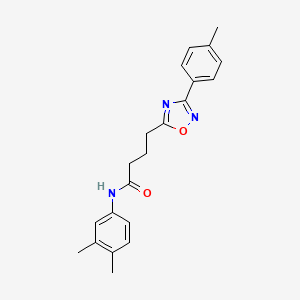
![4-chloro-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7688617.png)

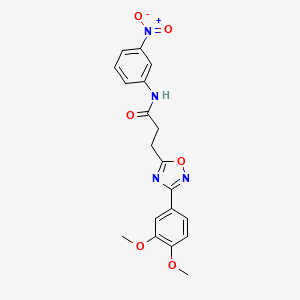
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7688634.png)
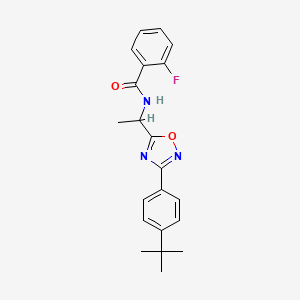
![N-(4-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7688656.png)

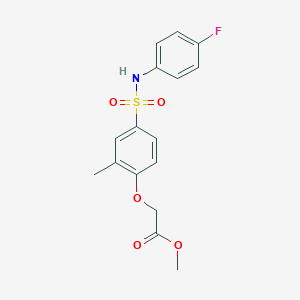
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7688680.png)
![(E)-N'-((2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7688686.png)